2-(2-Chlorophenoxy)-2-butenedioic acid
Description
2-(2-Chlorophenoxy)-2-butenedioic acid is a chlorinated aromatic compound featuring a phenoxy group substituted with chlorine at the ortho position, conjugated to a butenedioic acid moiety. This structure imparts unique physicochemical properties, such as enhanced acidity due to the electron-withdrawing effects of the chlorine atom and the diacid system. For instance, the synthesis of 2-(2-Chlorophenoxy)benzoic acid hydrazide involves refluxing with methanol and sulfuric acid, followed by alkaline extraction . Such methods may be adaptable for 2-butenedioic acid derivatives, though optimization for stability of the conjugated diacid system would be critical.
The compound’s applications are likely aligned with research in agrochemicals or pharmaceuticals, given the bioactivity of chlorophenoxy derivatives (e.g., herbicidal or enzyme-inhibitory properties). However, specific data on its uses require further exploration.
Properties
Molecular Formula |
C10H7ClO5 |
|---|---|
Molecular Weight |
242.61 g/mol |
IUPAC Name |
(Z)-2-(2-chlorophenoxy)but-2-enedioic acid |
InChI |
InChI=1S/C10H7ClO5/c11-6-3-1-2-4-7(6)16-8(10(14)15)5-9(12)13/h1-5H,(H,12,13)(H,14,15)/b8-5- |
InChI Key |
PGNXFAPJRFCCPP-YVMONPNESA-N |
SMILES |
C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl |
Isomeric SMILES |
C1=CC=C(C(=C1)O/C(=C\C(=O)O)/C(=O)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OC(=CC(=O)O)C(=O)O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of 2-(2-Chlorophenoxy)-2-butenedioic Acid and Analogs
Key Observations :
- The chlorophenoxy group is common in all analogs except benzilic acid, which features diphenylhydroxyacetic acid. The chlorine substituent enhances electrophilicity and stability compared to non-halogenated analogs.
- The butenedioic acid moiety in the target compound introduces a conjugated diacid system, which may increase acidity (lower pKa) compared to monocarboxylic acids like acetic or benzoic acid derivatives.
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